molecular formula C₂₃H₃₄O₅ B1158454 trans-(15S)-Latanoprost Acid

trans-(15S)-Latanoprost Acid

Cat. No.: B1158454
M. Wt: 390.51
Attention: For research use only. Not for human or veterinary use.
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Description

trans-(15S)-Latanoprost Acid is a characterized isomer of Latanoprost Acid, which is the active form of the ophthalmic API Latanoprost. Latanoprost is a synthetic prostaglandin F2α analog widely used as a first-line treatment for open-angle glaucoma and ocular hypertension . This compound is supplied as a reference standard and is critical for analytical research and development, particularly in the quality control of pharmaceuticals. It is intended for use in analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and commercial production stages of drug development . Reference standards like this compound are vital for monitoring critical quality attributes, ensuring the safety and efficacy of low-dose ophthalmic products, and complying with regulatory guidelines for Abbreviated New Drug Applications (ANDA) . Using a fully characterized reference standard ensures traceability and reliability in analytical results, which directly contributes to advancements in drug quality and patient care. This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C₂₃H₃₄O₅

Molecular Weight

390.51

Synonyms

(5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid;  15-epi-trans-Latanoprost Acid; 

Origin of Product

United States

Chirality, Stereoisomerism, and Conformational Analysis of Trans 15s Latanoprost Acid

Elucidation of the Absolute Configuration and Stereochemical Designations (15S, 5,6-trans)

The structure of latanoprost (B1674536) acid features several stereogenic centers on its cyclopentane (B165970) ring and its two side chains. The nomenclature trans-(15S)-Latanoprost Acid specifically describes two key stereochemical features that differentiate it from the primary, more active latanoprost acid ((5Z, 15R)-Latanoprost Acid).

The (15S) designation refers to the absolute configuration at carbon-15 (B1200482) of the ω-chain. This carbon atom is a chiral center due to its attachment to four different groups, including a hydroxyl (-OH) group. In the active latanoprost acid, this hydroxyl group is in the R configuration. The (15S) isomer, also known as 15-epi-latanoprost acid, is the epimer of the (15R) form, meaning the two molecules differ only in the spatial arrangement around this single C-15 stereocenter. caymanchem.comresearchgate.net This inversion of the hydroxyl group is a critical factor influencing the molecule's interaction with its biological target. arvojournals.org

Therefore, this compound is a diastereomer of latanoprost acid, differing in both the orientation of the C-15 hydroxyl group and the geometry of the C-5/C-6 double bond. These structural distinctions are fundamental to its unique properties and behavior in chemical and biological systems.

Table 1: Key Stereochemical Features of Latanoprost Acid and its Isomers

CompoundConfiguration at C-15Geometry at C-5/C-6 Double BondStereoisomeric Relationship to (15R, 5Z)-Latanoprost Acid
(15R, 5Z)-Latanoprost AcidRZ (cis)Reference Compound
(15S)-Latanoprost AcidSZ (cis)Epimer, Diastereomer
trans-Latanoprost AcidRE (trans)Geometric Isomer, Diastereomer
This compoundSE (trans)Diastereomer

Conformational Dynamics and their Influence on Molecular Recognition

The specific three-dimensional conformation of a molecule is critical for its ability to bind to a receptor. The stereochemical differences in this compound compared to latanoprost acid directly impact its conformational flexibility and preferred spatial arrangement, which in turn influences its recognition by the prostaglandin (B15479496) F (FP) receptor.

Latanoprost acid is a selective agonist for the FP receptor. medkoo.comresearchgate.net Research into the structure-activity relationships of prostaglandin analogs has shown that the (15R)-hydroxyl group is crucial for potent FP receptor agonism. arvojournals.org Studies comparing the biological activity of the different isomers have demonstrated that the (15R) epimer is significantly more potent than the (15S) epimer. arvojournals.org The free acid form of (15S)-latanoprost was found to have an IC₅₀ value of 24 nM in inducing relaxation in isolated cat iris sphincter muscles, whereas the active (15R)-latanoprost acid has a much higher affinity for the human FP receptor, with an EC₅₀ of 3.6 nM. caymanchem.commedkoo.comtargetmol.com

Characterization and Separation of Stereoisomers and Diastereomers in Research Settings

The synthesis of latanoprost can result in the formation of various stereoisomers, including (15S)-latanoprost and 5,6-trans-latanoprost, as impurities. sandoz.com Due to the subtle structural differences between these isomers, their separation and characterization require highly selective analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most frequently used method for resolving these related substances in research and quality control settings. researchgate.net

Several HPLC methods have been developed to achieve baseline separation of latanoprost from its key isomers. arvojournals.orgnih.gov The choice of stationary phase (the column) and mobile phase (the solvent) is critical for successful separation.

Normal-Phase HPLC: One effective method utilizes a normal-phase NH₂ column with a mobile phase consisting of a mixture of heptane, 2-propanol, and acetonitrile (B52724) (e.g., in a 93:6:1 volume ratio), with a small amount of water added. arvojournals.orgnih.gov This approach has successfully provided baseline separation of (15S)-latanoprost and 5,6-trans-latanoprost from latanoprost. nih.gov Another normal-phase method uses a silica (B1680970) gel column. google.com

These chromatographic methods are essential for isolating the isomers for individual study and for ensuring the stereochemical purity of latanoprost active pharmaceutical ingredients.

Table 2: Examples of HPLC Methods for Separation of Latanoprost Isomers

HPLC MethodStationary Phase (Column)Mobile Phase CompositionIsomers Separated
Normal-Phase HPLCNH₂ ColumnHeptane-2-propanol-acetonitrile (93:6:1 v/v) with water(15S)-Latanoprost, 5,6-trans-Latanoprost
Normal-Phase HPLCSilica Gel ColumnHexane: Isopropanol: Acetic Acid (10:1:0.11)Latanoprost Acid from trans-Latanoprost Acid
Combined Reverse-Phase HPLCChiral Column + Cyano ColumnWater, Acetonitrile, Orthophosphoric Acid (Gradient)(15S)-Latanoprost, 5,6-trans-Latanoprost, Latanoprost Enantiomer

Chemical Synthesis and Analog Development

Strategies for Total and Semisynthetic Routes to trans-(15S)-Latanoprost Acid

The synthesis of prostaglandins (B1171923) and their analogs, such as this compound, is a significant challenge in organic chemistry due to the presence of multiple stereocenters and sensitive functional groups. nih.gov Both total and semisynthetic strategies have been developed, often employing key intermediates that allow for the controlled installation of the requisite stereochemistry and functionality. researchgate.net

The core challenge in synthesizing Latanoprost (B1674536) and its active acid form lies in controlling the stereochemistry of the cyclopentane (B165970) core and its two side chains. libretexts.org Early and highly influential strategies, such as those developed by E.J. Corey, established the foundation for prostaglandin (B15479496) synthesis. libretexts.orgnih.govrsc.orgresearchgate.net A pivotal intermediate in many synthetic routes is the "Corey lactone," a bicyclic lactone that contains the correct stereochemical information for the cyclopentane ring, which can be elaborated to introduce the α- and ω-chains. nih.govnih.govrsc.org

Modern synthetic approaches have focused on improving efficiency and stereocontrol through organocatalysis and "pot-economical" methods, which reduce the number of purification steps. nih.govrsc.orgrsc.org For instance, a highly diastereo- and enantioselective total synthesis of Latanoprost has been achieved in six reaction vessels. nih.gov This route employs key steps such as an organocatalyst-mediated Michael reaction and a substrate-controlled intramolecular Mukaiyama aldol (B89426) reaction to construct the cyclopentanone (B42830) core with high precision. nih.govrsc.org Another critical step is the stereoselective reduction of a ketone intermediate to furnish the correct (15S)-hydroxyl group, often accomplished using reagents like L-selectride®. rsc.org Some syntheses utilize a highly stereoselective Michael addition of a higher-order cuprate (B13416276) to a chiral cyclopentenone derived from γ-lactone as the crucial step for forming the molecular skeleton. nih.gov

The successful synthesis of complex molecules like this compound relies heavily on the use of key intermediates and a robust protecting group strategy. researchgate.net The Corey lactone is a quintessential example of a key intermediate that has been central to numerous prostaglandin syntheses. nih.govnih.govrsc.orgresearchgate.net Variations of this intermediate are often used to introduce the α-chain via a Wittig reaction and the ω-chain through conjugate addition or other coupling reactions. nih.govasianpubs.org

Protecting groups are essential to mask reactive functional groups (hydroxyl and carboxyl groups) while other parts of the molecule are being modified. researchgate.net Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS) and tetrahydropyranyl (THP) ethers, which are stable under various reaction conditions but can be removed selectively. nih.govnih.govresearchgate.net The carboxylic acid is typically protected as an ester (e.g., methyl or benzyl (B1604629) ester) during the synthesis and is later hydrolyzed in the final steps to yield the free acid. asianpubs.org In the case of Latanoprost synthesis, the final step involves the esterification of the free acid with isopropyl iodide to form the prodrug. asianpubs.orgresearchgate.net

Table 1: Comparison of Key Synthetic Strategies

Strategy Key Reaction(s) Key Intermediate(s) Stereocontrol Method
Corey-based Synthesis Wittig Reaction, Baeyer-Villiger Oxidation, Iodolactonization Corey Lactone Substrate control from chiral starting material
Organocatalytic Pot-Economical Synthesis Krische Allylation, Michael Reaction, Mukaiyama Aldol Reaction Methylene-cyclopentanone Organocatalyst-mediated asymmetric induction

| Cuprate Addition Strategy | Michael addition of a higher-order cuprate | Chiral cyclopentenone | Chiral auxiliary / substrate control |

Prodrug Activation Mechanisms: Biochemical Conversion from Latanoprost to this compound

Latanoprost is an isopropyl ester prodrug that is pharmacologically inactive. nih.govchemicalbook.commdpi.com Its therapeutic activity is dependent upon its hydrolysis to the biologically active this compound. nih.govarvojournals.org This bioconversion is a critical step in its mechanism of action and occurs rapidly after topical administration to the eye. drugbank.com

The conversion of Latanoprost to Latanoprost Acid is catalyzed by esterase enzymes present in ocular tissues. nih.govmdpi.com The primary site of this hydrolysis is the cornea, which Latanoprost must penetrate to reach the aqueous humor. nih.govdrugbank.com Studies using human ocular tissues have demonstrated that Latanoprost is extensively hydrolyzed in the cornea, conjunctiva, ciliary body, and choroid. arvojournals.orgsemanticscholar.org The aqueous humor itself shows minimal hydrolytic activity. arvojournals.org

In vitro experiments with homogenates of various ocular tissues from both humans and rabbits have confirmed the presence of high esterase activity. arvojournals.orgnih.govnih.gov These studies show a strong correlation between the disappearance of the parent Latanoprost and the formation of Latanoprost Acid. arvojournals.org The rate of hydrolysis, when normalized for tissue weight, was found to be highest in the choroid, followed by the ciliary body, cornea, and conjunctiva in human eyes. arvojournals.org This widespread distribution of esterase activity ensures efficient activation of the prodrug as it passes through the anterior segment of the eye. nih.govnih.gov

Pharmacokinetic studies in humans have elucidated the timeline of Latanoprost's conversion and subsequent distribution. nih.govresearchgate.net After topical administration, Latanoprost is absorbed through the cornea where it is almost completely hydrolyzed to the active acid. nih.govnih.gov Peak concentrations of Latanoprost Acid in the aqueous humor are typically reached about two hours after administration. nih.govnih.govresearchgate.net

The elimination half-life of Latanoprost Acid from the aqueous humor is approximately 2-3 hours. nih.govresearchgate.net Systemically, the conversion is also rapid; after topical application, the peak plasma concentration of Latanoprost Acid appears within 5 minutes, but it is rapidly cleared with an elimination half-life of only 17 minutes. nih.govresearchgate.net This rapid systemic clearance is due to fatty acid β-oxidation in the liver, which metabolizes the active acid into inactive 1,2-dinor and 1,2,3,4-tetranor metabolites that are then excreted via the kidneys. nih.govnih.gov The efficient local activation in the eye combined with rapid systemic inactivation is a key feature of its pharmacological profile. nih.gov

Table 2: Hydrolysis Rates in Human Ocular Tissues

Ocular Tissue Relative Rate of Latanoprost Hydrolysis (Normalized to Tissue Weight) Reference
Choroid Highest arvojournals.org
Ciliary Body High arvojournals.org
Cornea High arvojournals.org
Conjunctiva High arvojournals.org

Rational Design and Synthesis of Novel Analogues and Derivatives for Mechanistic Studies

The development of Latanoprost was the result of rational drug design, building upon the structure of the endogenous prostaglandin F2α (PGF2α). nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the pharmacological profile, leading to analogues with enhanced potency and receptor selectivity. nih.gov

Modifications to the PGF2α structure have been systematically explored to understand the molecular requirements for potent activity at the prostaglandin F (FP) receptor. nih.gov Key structural changes in Latanoprost compared to PGF2α include the saturation of the C13-C14 double bond and the introduction of a phenyl group at the C17 position of the ω-chain. nih.gov These modifications result in a compound that is a potent and selective FP receptor agonist. nih.gov

Further synthetic efforts have explored a wide range of derivatives to probe the mechanism of action and refine therapeutic properties. asianpubs.orgnih.gov For example, analogues with modifications to the ω-chain, such as altering the position or substitution of the benzene (B151609) ring, have been synthesized and evaluated. nih.gov It was found that placing the phenyl group at carbon-17 provided an optimal therapeutic index. nih.gov Additionally, 13-dehydro analogues have been investigated, with some showing equal or greater biological activity compared to PGF2α and a marked resistance to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase. nih.govresearchgate.net These synthetic explorations are vital for developing new compounds and for understanding the complex interactions between prostaglandin analogues and their receptors. nih.govnih.gov

Table of Mentioned Compounds

Compound Name Chemical Family/Type
This compound Prostaglandin F2α Analogue, Active Metabolite
Latanoprost Prostaglandin F2α Analogue, Isopropyl Ester Prodrug
Prostaglandin F2α (PGF2α) Endogenous Prostaglandin
Corey Lactone Bicyclic Lactone, Synthetic Intermediate
L-selectride® Stereoselective Reducing Agent
tert-butyldimethylsilyl (TBS) Protecting Group
Tetrahydropyranyl (THP) Protecting Group
1,2-dinor-Latanoprost Acid Metabolite
1,2,3,4-tetranor-Latanoprost Acid Metabolite
17-phenyl-18,19,20-trinor PGF2α-isopropyl ester Prostaglandin F2α Analogue

Structural Modifications for Exploring Prostanoid FP Receptor Interactions

The development of latanoprost acid as a selective prostanoid FP receptor agonist stemmed from systematic structural modifications of the endogenous prostaglandin F2α (PGF2α). A key strategy involved replacing the terminal pentyl group of the ω-chain with a phenyl ring, which significantly altered the compound's interaction with prostanoid receptors. This modification led to the creation of 17-phenyl-18,19,20-trinor PGF2α, a precursor that demonstrated a more favorable receptor profile than PGF2α. medchemexpress.comarvojournals.org

Further refinement of this structure focused on enhancing both selectivity for the FP receptor and chemical stability. A crucial modification was the saturation of the 13,14-trans double bond. arvojournals.org This change to a single bond resulted in 13,14-dihydro prostaglandin analogues, including latanoprost acid, which not only exhibited an improved receptor interaction profile but also greater chemical stability. arvojournals.org These structural alterations collectively enhance the therapeutic index by increasing potency at the target FP receptor while reducing activity at other prostanoid receptors, such as EP1, EP3, and TP, thereby minimizing potential side effects. arvojournals.org

The selectivity of latanoprost acid for the FP receptor over other prostaglandin receptors, like the EP3 receptor, is attributed to specific interactions within the ligand-binding pocket. A key difference is the presence of a phenylalanine residue (F2656.51) in the ω-chain binding sub-pocket of the FP receptor, whereas the EP3 receptor has a leucine (B10760876) at the equivalent position. researchgate.net This single amino acid difference is a critical determinant for the high-affinity binding of the phenyl-substituted ω-chain of latanoprost acid. researchgate.net

The result of these modifications is a compound, latanoprost acid, that is a potent and highly selective FP receptor full agonist. arvojournals.org While it is a full or nearly full agonist on EP1 and EP3 receptors, its activity is significantly weaker compared to its potent action on the FP receptor. It demonstrates little to no significant effect on EP2, DP, IP, and TP prostanoid receptors. arvojournals.org

Receptor Binding and Functional Activity of Latanoprost Acid and Related Prostanoids
CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Latanoprost AcidFP98 nih.gov32-124 nih.gov
EP12060 caymanchem.com119 nih.govcaymanchem.com
EP37519 caymanchem.com-
TP≥60000 caymanchem.com-
PGF2αFP--
EP1--
EP3--
TP--
Travoprost AcidFP35 nih.gov1.4-3.6 nih.gov
Bimatoprost AcidFP83 nih.gov2.8-3.8 nih.gov

Preparation of Isotopic and Radiosubstituted Variants for Research Applications

The study of latanoprost acid's pharmacokinetics and mechanism of action has necessitated the preparation of isotopic and radiosubstituted variants. These labeled compounds are indispensable tools for quantitative analysis in biological matrices and for receptor binding assays.

Radiosubstituted Variants for Immunoassays: A key application for radiosubstituted variants is in the development of highly sensitive quantitative assays, such as radioimmunoassays (RIAs). To develop an RIA for latanoprost acid (referred to as PhXA85 in some studies), a specific antibody was required. This was generated by immunizing rabbits with a conjugate of latanoprost acid and bovine serum albumin (BSA). The coupling of the small molecule latanoprost acid (a hapten) to the large protein carrier (BSA) is essential to elicit an immune response. The conjugation was achieved at the carboxylic acid group of latanoprost acid using a mixed anhydride (B1165640) method. The resulting antiserum was then used in a competitive RIA format, likely utilizing a tritium (B154650) (³H) labeled version of latanoprost acid as the tracer to compete with the unlabeled latanoprost acid in a sample for antibody binding sites. This RIA method was sensitive enough to detect latanoprost acid at concentrations as low as 30 pg/mL in plasma.

Isotopically Labeled Variants for Mass Spectrometry: For modern bioanalytical studies, stable isotope-labeled internal standards are crucial for accurate quantification by liquid chromatography-mass spectrometry (LC-MS). Deuterium (B1214612) (²H or D) is commonly used for this purpose. The synthesis of deuterium-labeled latanoprost acid would typically involve introducing deuterium atoms into a stable position of the molecule, often on the phenyl ring of the ω-chain. For instance, a common strategy is to use a deuterated starting material, such as d5-benzoyl chloride, in the chemical synthesis pathway. biomedres.usresearchgate.net This approach ensures that the resulting labeled latanoprost acid has a higher mass than the endogenous compound but retains nearly identical physicochemical properties, such as chromatographic retention time and ionization efficiency. This co-elution and similar behavior in the mass spectrometer allow it to serve as an ideal internal standard, correcting for variations in sample extraction, handling, and instrument response, thereby enabling precise and accurate quantification of this compound in complex biological samples. biomedres.us

Molecular Pharmacology and Cellular Signaling

Prostanoid FP Receptor Agonism: Binding and Activation Kinetics

The interaction of trans-(15S)-Latanoprost acid with the prostanoid FP receptor is characterized by high affinity and potent activation, which has been extensively studied in various experimental systems.

Ligand-Receptor Interaction Studies in Recombinant Systems

In vitro studies utilizing recombinant systems and isolated tissues have been instrumental in quantifying the binding and activation kinetics of this compound at the FP receptor. In a binding assay using cat iris sphincter muscle, the free acid form of latanoprost (B1674536) demonstrated a high affinity for the FP receptor, with a reported IC50 value of 3.6 nM. In functional assays on the same tissue, latanoprost acid induced contraction with an EC50 value of 29.9 nM.

Further studies on human ciliary body cells expressing the cloned FP receptor have also been conducted. In these cells, latanoprost free acid was shown to be a potent agonist, stimulating phosphoinositide (PI) turnover with an EC50 of 54.6 ± 12.4 nM. These ligand-receptor interaction studies confirm the potent and direct activation of the FP receptor by this compound.

Interactive Data Table: Binding Affinity and Functional Potency of Latanoprost Acid

ParameterValueCell/Tissue System
IC503.6 nMCat iris sphincter muscle
EC50 (Contraction)29.9 nMCat iris sphincter muscle
EC50 (PI Turnover)54.6 ± 12.4 nMHuman ciliary body cells

Selectivity Profile Across Prostanoid Receptor Subtypes and Potential Off-Target Binding

This compound exhibits a high degree of selectivity for the FP receptor over other prostanoid receptor subtypes. This selectivity is a key factor in its pharmacological profile. A comparative study of its activity across a panel of prostanoid receptors revealed that latanoprost acid is a full agonist at the FP receptor and a full or nearly full agonist at the EP1 and EP3 receptors. nih.gov However, it demonstrates significantly lower potency at the EP1 and EP3 receptors compared to the FP receptor. nih.gov

The compound has weak or no significant activity at the EP2, DP, IP, and TP prostanoid receptors. nih.gov This selectivity profile indicates that the primary pharmacological effects of this compound are mediated through the FP receptor, with a reduced likelihood of off-target effects mediated by other prostanoid receptors. nih.gov One study did note that at high concentrations (EC50 of approximately 10⁻⁶ M), latanoprost acid could induce contraction in human bronchioles, an effect that was mediated by TP receptors. nih.gov

Interactive Data Table: Receptor Activity Profile of Latanoprost Acid

Receptor SubtypeAgonist Activity
FPFull Agonist
EP1Full/Near Full Agonist
EP3Full/Near Full Agonist
EP2Weak/No Effect
DPWeak/No Effect
IPWeak/No Effect
TPWeak/No Effect

Downstream Intracellular Signaling Cascades

The binding of this compound to the FP receptor initiates a series of intracellular signaling events that ultimately lead to the observed physiological responses. These cascades involve the activation of G proteins and the modulation of various downstream effectors.

G Protein-Coupled Receptor (GPCR) Transduction Pathways (e.g., Phospholipase C, Inositol (B14025) Phosphate (B84403) Turnover, Cyclic AMP Modulation)

The prostanoid FP receptor is primarily coupled to the Gq class of G proteins. pdbj.org Upon agonist binding by this compound, the activated Gq protein stimulates phospholipase C (PLC). pdbj.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Studies in cat iris sphincter have demonstrated that latanoprost acid increases the production of inositol phosphates in a concentration-dependent manner. pdbj.org At a concentration of 1 µM, it led to a 102% increase in inositol phosphate formation over basal levels. pdbj.org This increase in IP3 triggers the release of calcium from intracellular stores. The activation of this signaling pathway is a key mechanism through which latanoprost acid exerts its effects on cellular function. There is no substantial evidence to suggest a direct and significant modulation of the cyclic AMP (cAMP) pathway by latanoprost acid.

Regulation of Ion Channels and Intracellular Calcium Dynamics in In Vitro Models

The activation of the PLC pathway by this compound leads to the mobilization of intracellular calcium ([Ca2+]i). In human trabecular meshwork cells, FP receptor agonists, including latanoprost acid, have been shown to cause a rapid and dose-dependent increase in [Ca2+]i. arvojournals.org This is consistent with the IP3-mediated release of calcium from the endoplasmic reticulum. arvojournals.org

However, the effect of latanoprost acid on intracellular calcium can be cell-type specific. In a study on cultured rabbit ciliary muscle cells, exposure to latanoprost acid did not result in a significant change in [Ca2+]i. nih.gov In contrast, in a model of glutamate-induced excitotoxicity in retinal ganglion cells, latanoprost acid was found to suppress the evoked increase in [Ca2+]i. nih.gov Direct evidence from patch-clamp studies on the specific regulation of ion channels by this compound is currently limited.

Modulation of Matrix Metalloproteinase (MMP) Expression and Extracellular Matrix Remodeling in Cellular Contexts

A significant downstream effect of this compound signaling is the modulation of extracellular matrix (ECM) components through the regulation of matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). In human trabecular meshwork cells, latanoprost acid treatment has been shown to increase the mRNA expression of MMP-1, MMP-3, MMP-17, and MMP-24, while decreasing the expression of MMP-11 and MMP-15. nih.gov Concurrently, the expression of TIMP-2, TIMP-3, and TIMP-4 was also upregulated. nih.gov

In human ciliary muscle cells, latanoprost acid has been observed to increase the expression of MMP-2 and MMP-3. nih.gov This upregulation of MMPs is associated with a reduction in ECM components such as collagens I, III, and IV, as well as fibronectin, laminin, and hyaluronan. nih.gov These changes in the balance between MMPs and TIMPs lead to a remodeling of the extracellular matrix, which is a key mechanism contributing to the pharmacological effects of latanoprost acid in ocular tissues. nih.govnih.gov In human nonpigmented ciliary epithelial cells, latanoprost was found to induce MMP-1 expression through a cyclooxygenase-2 (COX-2) dependent mechanism.

Interactive Data Table: Effect of Latanoprost Acid on MMP and TIMP mRNA Expression in Human Trabecular Meshwork Cells

GeneEffect of Latanoprost Acid
MMP-1Increased
MMP-3Increased
MMP-17Increased
MMP-24Increased
MMP-11Decreased
MMP-15Decreased
TIMP-2Upregulated
TIMP-3Upregulated
TIMP-4Upregulated

Mechanistic Insights into Cellular Responses in Pre-clinical Models

The interaction of this compound with the FP receptor triggers a range of cellular responses that have been extensively studied in various cell and tissue culture models. These studies provide a foundational understanding of its pharmacological effects at the molecular level.

This compound has been shown to influence the contractility and morphology of specific ocular cells, which is closely linked to its mechanism of action. In human trabecular meshwork (HTM) cells, latanoprost acid induces rearrangements of the actin cytoskeleton. nih.gov It has also been observed to cause relaxation of endothelin-1-contracted HTMCs, suggesting a direct effect on cellular tone. nih.gov While latanoprost alone shows a lesser effect compared to newer nitric oxide-donating prostaglandins (B1171923), these findings support its role in modulating the contractile nature of the conventional outflow pathway cells. nih.gov

Studies on ciliary muscle cells have demonstrated that latanoprost acid can induce morphological changes. nih.gov These alterations are associated with the reorganization of actin and vinculin, which may contribute to increased permeability of the ciliary muscle, a key component of the uveoscleral outflow pathway. nih.gov However, other research indicates that latanoprost-free acid does not significantly alter the electrically evoked contractile response of isolated ciliary muscles in rhesus monkeys, suggesting its primary effects are not through direct muscle contraction but rather through extracellular matrix remodeling. researchgate.net

The principal mechanism by which this compound reduces intraocular pressure is by enhancing the outflow of aqueous humor, primarily through the uveoscleral pathway. medchemexpress.comnih.gov This is achieved by remodeling the extracellular matrix (ECM) of the ciliary muscle. nih.govnih.gov

In vitro studies using human ciliary muscle cells have shown that latanoprost acid treatment leads to a reduction in ECM components including collagens I, III, and IV, as well as fibronectin, laminin, and hyaluronan. nih.gov Concurrently, it increases the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-1, -2, -3, and -9. nih.govnih.gov These enzymes are responsible for degrading ECM proteins, which in turn expands the interstitial spaces between the ciliary muscle bundles, reducing hydraulic resistance and facilitating aqueous humor outflow. nih.govnih.gov

While the primary effect is on the uveoscleral route, evidence also suggests a secondary influence on the conventional (trabecular) outflow pathway. nih.govapexbt.com Latanoprost acid has been shown to increase outflow facility in cultured human anterior segments. nih.gov This effect may be linked to the relaxation of trabecular meshwork cells and ECM remodeling within the trabecular meshwork itself. nih.govnih.gov One study demonstrated a significant 67% increase in outflow facility in latanoprost free acid-treated human anterior segments compared to a 6% increase in controls after 24 hours. nih.gov

ParameterControlLatanoprost Acid TreatedPercentage ChangeReference
Outflow Facility (Human Anterior Segments) 6% ± 10% increase67% ± 11% increase~1017% nih.gov
Scleral Hydraulic Conductivity (µl/min/mm Hg) 0.034 ± 0.0240.055 ± 0.023Not Statistically Significant nih.gov
Total Outflow Facility (Mouse Eyes, µL/min per mm Hg) 0.0053 ± 0.00140.0074 ± 0.0016~40% nih.gov

This table summarizes the effects of this compound on aqueous humor outflow facility in ex vivo and in vivo models.

This compound does not appear to induce proliferation of iridial melanocytes. wikipedia.org Instead, its effect on iris pigmentation is linked to increased melanogenesis—the production of melanin (B1238610) within existing melanocytes. wikipedia.org Studies using cultured human iridial melanocytes have shown that latanoprost acid's effect on melanogenesis is indirect and dependent on the presence of fibroblasts. wikipedia.org FP receptors are expressed on iridial fibroblasts but not on the melanocytes themselves. wikipedia.org When co-cultured, latanoprost stimulates fibroblasts to release factors that, in turn, increase dopa oxidase (tyrosinase) activity in melanocytes, leading to a 25-30% increase in melanogenesis. wikipedia.org In studies on melanoma cell lines, latanoprost was found to increase tyrosinase activity but did not enhance the mitotic index in any of the human melanoma lines tested.

Regarding fibroblasts, their primary role in this context appears to be regulatory, mediating the melanogenic signal from latanoprost acid to melanocytes. wikipedia.org

In retinal ganglion cells (RGCs), latanoprost acid has demonstrated significant neuroprotective and regenerative effects in preclinical models. It has been shown to protect RGCs from apoptosis (programmed cell death) induced by various stressors like serum deprivation, glutamate (B1630785), N-methyl-D-aspartate (NMDA), and optic nerve axotomy. droracle.ai Latanoprost acid treatment increased RGC-5 cell viability, reduced the number of caspase-3 positive (apoptotic) cells, and suppressed glutamate-evoked intracellular calcium influx. Furthermore, it promotes neurite outgrowth in differentiated RGC-5 cells through the activation of the PI3K-Akt-mTOR signaling pathway.

Cell TypeModelEffect of Latanoprost AcidKey FindingReference
Human Iridial Melanocytes Co-culture with FibroblastsIncreased Melanogenesis25-30% increase in dopa oxidase activity; effect is fibroblast-dependent. wikipedia.org
Human Melanoma Cell Lines Cell CultureIncreased Tyrosinase ActivityNo significant increase in mitotic index (proliferation).
Rat Retinal Ganglion Cells (RGCs) NMDA Injury ModelNeuroprotectionSignificant increase in surviving RGCs (846±178 cells/mm²) vs. control (556±122 cells/mm²). droracle.ai
Rat Retinal Ganglion Cells (RGCs) Optic Nerve Axotomy ModelNeuroprotectionSignificant increase in surviving RGCs (815±239 cells/mm²) vs. control (462±75 cells/mm²). droracle.ai
Differentiated RGC-5 Cells Cell CulturePromoted Neurite OutgrowthMediated by FP receptor and PI3K-Akt-mTOR pathway.

This table details the observed effects of this compound on the proliferation and differentiation of various cell types in vitro and in vivo.

Mechanisms of Signal Transduction Termination and Receptor Desensitization

The signaling cascade initiated by the binding of this compound to the FP receptor is a transient process, tightly regulated by cellular mechanisms that lead to signal termination and receptor desensitization. This prevents overstimulation and allows the cell to reset and respond to subsequent stimuli. As with other GPCRs, the primary mechanisms involved are receptor phosphorylation, arrestin binding, and receptor internalization. nih.govnih.gov

Upon prolonged agonist stimulation, the FP receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). nih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins. nih.govnih.gov The binding of β-arrestin to the phosphorylated FP receptor sterically hinders its interaction with G-proteins, effectively uncoupling the receptor from its downstream signaling effectors and terminating the signal. nih.gov

Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization, typically via clathrin-coated pits. youtube.com This process, known as sequestration, removes the receptors from the cell surface, further contributing to desensitization. nih.gov Once internalized into endosomes, the receptor can have two main fates: it can be dephosphorylated and recycled back to the plasma membrane, allowing for resensitization of the cell, or it can be targeted for degradation in lysosomes, a process known as down-regulation, which leads to a longer-term reduction in receptor number. youtube.com

Metabolically, the signal is also terminated by the rapid elimination of latanoprost acid. After topical administration, it has a short half-life in the systemic circulation of approximately 17 minutes. It is metabolized in the liver via fatty acid β-oxidation into inactive 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then primarily excreted by the kidneys. wikipedia.org This rapid systemic clearance ensures that the signaling activity is localized and temporally limited.

Enzymatic Biotransformation and Metabolic Fate in Research Models

Biochemical Pathways of trans-(15S)-Latanoprost Acid Metabolism

The metabolism of this compound is a multi-step process involving several key biochemical pathways. These pathways are designed to increase the water solubility of the compound, thereby facilitating its excretion. The primary routes of metabolism include beta-oxidation of the alpha-chain, omega-oxidation of the omega-chain, and the formation of 15-keto metabolites.

The principal metabolic pathway for this compound is the beta-oxidation of its alpha-chain, a process analogous to the metabolism of endogenous fatty acids. pfizer.comdrugbank.com This catabolic process occurs predominantly in the liver and involves the sequential shortening of the carboxylic acid side chain by two carbon units at a time. pfizer.com

The initial step in this pathway is the activation of the carboxylic acid group of this compound by its conversion to a coenzyme A (CoA) thioester. This is followed by a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. This cycle is repeated, leading to the formation of key metabolites. The most prominent of these are the 1,2-dinor- and 1,2,3,4-tetranor-metabolites of latanoprost (B1674536) acid. researchgate.netnih.govnih.gov In human studies, these beta-oxidation products have been identified as the major metabolites recovered in the urine, accounting for a significant portion of the administered dose. nih.gov

Key Metabolites of this compound via Beta-Oxidation
MetaboliteDescriptionSignificance
1,2-dinor-Latanoprost AcidFormed after one cycle of beta-oxidation, resulting in the removal of two carbon atoms from the alpha-chain.A major metabolite found in systemic circulation and urine. researchgate.netnih.gov
1,2,3,4-tetranor-Latanoprost AcidFormed after two cycles of beta-oxidation, resulting in the removal of four carbon atoms from the alpha-chain.A major metabolite found in systemic circulation and urine, indicating extensive metabolism. researchgate.netnih.govnih.gov

While beta-oxidation of the alpha-chain is the primary metabolic route, omega-oxidation of the omega-chain also plays a role in the biotransformation of prostaglandins (B1171923) and their analogues. This pathway involves the oxidation of the terminal methyl group of the omega-chain. The enzymes responsible for this are typically cytochrome P450 monooxygenases located in the endoplasmic reticulum of liver and kidney cells. mdpi.com

The initial step is the hydroxylation of the terminal carbon to form a primary alcohol. This is followed by further oxidation to an aldehyde and then to a carboxylic acid. The resulting dicarboxylic acid can then undergo further degradation. While this pathway is well-established for endogenous fatty acids and some prostaglandins, specific studies detailing the omega-oxidation of this compound are limited. However, based on the metabolism of similar prostaglandin (B15479496) F2α analogues, it is a plausible, albeit likely minor, metabolic pathway. nih.govsemanticscholar.org

A significant oxidative transformation of this compound occurs at the 15-hydroxyl group. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is widely distributed in various tissues, including the eye. nih.gov This enzyme converts the 15-hydroxyl group into a ketone, forming 15-keto-latanoprost acid. mdpi.com This metabolite has been identified in both in vitro and in vivo studies and is considered to have significantly reduced biological activity compared to the parent compound. mdpi.com

The formation of the 15-keto metabolite is a key step in the inactivation of prostaglandins. Following this, the double bond at C-13 may be reduced by a reductase, leading to the formation of 13,14-dihydro-15-keto-latanoprost acid. These oxidative and reductive steps further contribute to the deactivation and subsequent elimination of the molecule.

Oxidative Metabolites of this compound
MetaboliteEnzymeSignificance
15-keto-Latanoprost Acid15-hydroxyprostaglandin dehydrogenase (15-PGDH)A major inactivation metabolite with reduced biological activity. mdpi.com
13,14-dihydro-15-keto-Latanoprost Acid13,14-reductaseFurther inactivation product, indicating sequential metabolic steps.

Characterization of Enzymes Involved in Biotransformation in Isolated Systems

The biotransformation of latanoprost and its active acid form is mediated by a concert of specific enzymes. Studies using isolated systems, such as tissue homogenates and purified enzymes, have been instrumental in characterizing the roles of these key enzymatic players.

Latanoprost is administered as an isopropyl ester prodrug, which is biologically inactive. Its therapeutic effect is dependent on its hydrolysis to the active this compound. This conversion is efficiently catalyzed by esterases present in the cornea. pfizer.comnih.gov In vitro studies using human ocular tissues have demonstrated that the cornea possesses a high capacity for this hydrolysis. arvojournals.org

The rate of hydrolysis has been shown to vary across different ocular tissues, with the cornea and ciliary body exhibiting significant esterase activity. arvojournals.org This rapid and efficient conversion in the eye ensures that the active drug is available at its site of action.

In Vitro Hydrolysis of Latanoprost in Human Ocular Tissues
Ocular TissueRelative Hydrolysis Rate
CorneaHigh
Ciliary BodyHigh
IrisModerate
Aqueous HumorLow

Note: Relative rates are based on qualitative descriptions from in vitro studies. arvojournals.org

As previously mentioned, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme in the metabolism of this compound. This NAD+-dependent dehydrogenase is responsible for the oxidation of the 15-hydroxyl group, a critical step in the biological inactivation of prostaglandins. nih.gov The activity of this enzyme effectively reduces the potency of latanoprost acid.

Other dehydrogenases and oxidases are also involved in the broader metabolic cascade. For instance, the enzymes involved in beta-oxidation include acyl-CoA dehydrogenases. Furthermore, the enzymes of the cytochrome P450 superfamily, which are mixed-function oxidases, are implicated in the omega-oxidation pathway. While the specific isoforms of cytochrome P450 involved in latanoprost acid metabolism have not been extensively characterized, their role in the metabolism of other prostaglandins suggests their likely involvement. mdpi.com

Identification and Biological Activity of Metabolites in In Vitro Assays

The biotransformation of this compound, the biologically active form of the prodrug latanoprost, has been elucidated through various research models. In vitro studies have been crucial in identifying the subsequent metabolites and characterizing their physiological activity. The primary metabolic pathway for latanoprost acid that reaches the systemic circulation is fatty acid β-oxidation, a process predominantly occurring in the liver. nih.govresearchgate.net This process leads to the formation of two key metabolites. nih.govresearchgate.net

The principal metabolites of this compound identified are the 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid. nih.govresearchgate.netnih.gov These compounds are formed by the sequential shortening of the carboxylic acid side chain. nih.gov While these metabolites are the primary end-products found in excretory pathways, extensive in vitro studies detailing their specific biological activity, particularly at the prostaglandin F2α (FP) receptor, are not widely reported in the literature, suggesting they are likely inactive breakdown products. researchgate.netnih.govscialert.net

Another identified metabolite is 15-keto-latanoprost, which is formed through the oxidation of the 15-hydroxyl group of the latanoprost acid molecule. This metabolite has been shown to be biologically active. nih.gov

The significant biological activity resides with the initial metabolite, this compound itself. Upon hydrolysis from its isopropyl ester prodrug form in the cornea, latanoprost acid acts as a potent and selective agonist of the FP receptor. nih.govmedchemexpress.com In vitro studies have demonstrated that the activity of latanoprost acid at the prostaglandin F2α receptor is substantially higher, reportedly up to 200 times greater, than that of the parent compound, latanoprost. nih.gov

In vitro functional assays using primary cultures of human retinal cells have shown that this compound (referred to as PhXA85 in the study) can reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, following exposure to glutamate (B1630785) or conditions of hypoxia/re-oxygenation. nih.gov This neuroprotective effect was observed at concentrations between 0.01 µM and 0.1 nM. nih.gov Furthermore, in the same experimental model, latanoprost acid was found to reduce the activity of cyclooxygenase-2 (COX-2). nih.gov

Additional in vitro studies have provided a deeper understanding of the receptor profile of latanoprost acid. It is characterized as a more selective FP prostanoid receptor agonist than the endogenous prostaglandin F2α (PGF2α). arvojournals.org Its activity on other prostanoid receptors, such as the EP1 and TP receptors, is comparatively lower. arvojournals.org Functional assays on cat iris sphincter muscle have demonstrated that latanoprost acid induces contraction in a concentration-dependent manner, an effect mediated through prostanoid receptors. arvojournals.org

Table 1: Identified Metabolites of this compound and Their Reported In Vitro Biological Activity

MetaboliteMethod of FormationIn Vitro Biological ActivityCitation
This compound Hydrolysis of Latanoprost by esterases in the cornea.Potent and selective FP receptor agonist; ~200-fold higher activity at the FP receptor than latanoprost; Reduces LDH release and COX-2 activity in cultured human retinal cells; Induces contraction in cat iris sphincter muscle. nih.govnih.govarvojournals.orgarvojournals.org
1,2-dinor-Latanoprost Acid β-oxidation of the carboxylic acid side chain, primarily in the liver.Specific in vitro biological activity not extensively reported; considered an inactive metabolite for excretion. nih.govresearchgate.net
1,2,3,4-tetranor-Latanoprost Acid Further β-oxidation of the carboxylic acid side chain, primarily in the liver.Specific in vitro biological activity not extensively reported; considered an inactive metabolite for excretion. nih.govresearchgate.netuni.lu
15-keto-Latanoprost Oxidation of the 15-hydroxyl group.Biologically active metabolite. nih.gov

Table 2: Summary of In Vitro Assay Findings for this compound

In Vitro Model/AssayFindingConcentrationCitation
Human Retinal Cell Culture Reduced release of lactate dehydrogenase (LDH) after glutamate or hypoxia/re-oxygenation exposure.0.01 µM - 0.1 nM nih.gov
Human Retinal Cell Culture Reduced cyclooxygenase-2 (COX-2) activity.0.01 µM - 0.001 µM nih.gov
Prostanoid Receptor Assays Selective agonist activity at the FP receptor, with less activity at EP1 and TP receptors.Not Specified arvojournals.org
Cat Iris Sphincter Myograph Induced smooth muscle contraction.EC50 value of approx. 10-6 M arvojournals.org

Advanced Analytical and Spectroscopic Characterization

Chromatographic Methodologies for Isolation, Purity Assessment, and Isomer Separation

Chromatographic techniques are indispensable for the separation and analysis of trans-(15S)-Latanoprost Acid from its isomers and other related substances. The structural similarity among prostaglandin (B15479496) analogs necessitates high-resolution chromatographic methods to achieve adequate separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for the purity assessment and quantification of Latanoprost (B1674536) Acid and its isomers. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. nih.gov

Method development often focuses on optimizing the stationary phase, mobile phase composition, and detector settings to achieve baseline separation of Latanoprost, its acid form, and various isomers, including the 5,6-trans isomer and the (15S)-epimer. researchgate.netakjournals.com For instance, a gradient HPLC method can be developed to determine the concentrations of both Latanoprost (the prodrug) and Latanoprost Acid in aqueous solutions. researchgate.net Such methods are crucial for quality control in pharmaceutical formulations and for studying the kinetics of prodrug hydrolysis. researchgate.net

UPLC, with its use of smaller particle size columns, offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. mdpi.com UPLC coupled with tandem mass spectrometry (MS/MS) has been utilized to separate and identify oxidative degradation products of Latanoprost, including Latanoprost Acid. mdpi.com

A summary of typical HPLC/UPLC conditions for the analysis of Latanoprost and related compounds is presented below:

ParameterHPLCUPLC
Stationary Phase C18, C8, NH2, Chiral, Cyano columns nih.govresearchgate.netakjournals.comresearchgate.netAcquity BEH C8 researchgate.net
Mobile Phase Acetonitrile (B52724)/water or heptane/2-propanol/acetonitrile mixtures, often with additives like formic or acetic acid researchgate.netakjournals.comresearchgate.netresearchgate.netAcetonitrile and 0.1% formic acid researchgate.net
Detection UV (typically around 210 nm) nih.govresearchgate.netresearchgate.netTandem Mass Spectrometry (MS/MS) mdpi.com
Flow Rate 1 mL/min researchgate.netNot specified
Run Time Can be greater than 3 minutes researchgate.net8 minutes researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of metabolites of Latanoprost Acid in biological samples. nih.gov Due to the low volatility of prostaglandin analogs, derivatization is typically required prior to GC-MS analysis. nih.gov Tertiary butyldimethylsilyl derivatives are commonly prepared to increase the volatility and thermal stability of the analytes. nih.gov

Following administration, Latanoprost is rapidly hydrolyzed to Latanoprost Acid, which is then further metabolized. nih.govnih.gov GC-MS analysis has been instrumental in identifying key metabolites in urine and feces, such as the 1,2-dinor and 1,2,3,4-tetranor metabolites of Latanoprost Acid, which are formed through beta-oxidation. nih.gov

The stereochemistry of Latanoprost Acid is critical to its biological activity. The presence of multiple chiral centers in the molecule gives rise to the possibility of several stereoisomers. nih.gov Chiral chromatography is the definitive method for separating enantiomers and diastereomers to ensure the enantiomeric and diastereomeric purity of this compound.

Specialized chiral stationary phases (CSPs) are employed to achieve separation of these isomers. nih.gov The selection of the appropriate chiral column and mobile phase is crucial for resolving the different stereoisomers. nih.govmdpi.com For instance, Chiralcel columns have been used in the development of methods to separate Latanoprost isomers. nih.gov The ability to separate the desired (15R) enantiomer from the (15S) epimer is of particular importance. akjournals.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification in Complex Biological Matrices

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its metabolites in complex biological matrices like plasma and aqueous humor. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the analysis of Latanoprost Acid. researchgate.netresearchgate.net In LC-MS/MS, the analyte is first separated by HPLC or UPLC and then ionized, typically using electrospray ionization (ESI). researchgate.netresearchgate.net The precursor ion corresponding to Latanoprost Acid is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode allows for highly specific and sensitive quantification. researchgate.net

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of this compound and its metabolites, aiding in their identification and structural elucidation.

Key MS/MS transitions for Latanoprost and its acid are summarized in the table below:

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
Latanoprost 433.3 nih.govNot specifiedPositive ESI nih.gov
Latanoprost Acid Not specifiedNot specifiedPositive ESI researchgate.netresearchgate.net

The quantification of this compound and its metabolites in biological samples such as plasma, aqueous humor, and tissues is challenging due to the low concentrations typically present. researchgate.netresearchgate.net LC-MS/MS has emerged as the method of choice for this purpose, offering the required sensitivity and specificity. researchgate.netresearchgate.net

Validated bioanalytical methods using LC-MS/MS have been developed for the quantification of Latanoprost Acid in various biological matrices. researchgate.netresearchgate.net These methods often employ a stable isotope-labeled internal standard, such as a tetra-deuterated analog of Latanoprost Acid, to ensure accuracy and precision. researchgate.net Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. researchgate.netresearchgate.net

These sensitive analytical methods have been successfully applied in pharmacokinetic studies to determine the concentration-time profiles of Latanoprost Acid and its metabolites following administration. researchgate.netresearchgate.netnih.gov For instance, a rapid, selective, and sensitive LC-MS/MS method was developed and validated for the quantification of Latanoprost Acid in rabbit aqueous humor and ciliary body, with a limit of detection of 30.66 pg/mL in aqueous humor. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. Through various experiments, including ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy (2D-NMR), a complete structural assignment of this compound can be achieved.

The stereochemistry of the molecule is of paramount importance. The designation "trans" refers to the geometry of the double bond in the α-chain (C5-C6), while "(15S)" indicates the configuration of the hydroxyl group on the ω-chain. NMR spectroscopy is particularly adept at confirming these features.

Stereochemical Assignment:

Trans Double Bond (C5-C6): The configuration of the C5-C6 double bond is determined by the coupling constant (J-coupling) between the vinyl protons H-5 and H-6 in the ¹H NMR spectrum. For a trans configuration, the coupling constant (³JH5-H6) is expected to be in the range of 11–18 Hz. This is significantly larger than the typical 6–14 Hz range observed for cis-alkenes.

(15S)-Configuration: The stereochemistry at the C-15 position influences the chemical shifts of neighboring protons and carbons. Definitive assignment is typically accomplished using advanced 2D-NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space correlations between protons. Comparing the resulting spectral data with that of the known (15R)-epimer and other related isomers allows for unambiguous confirmation of the (15S) configuration.

While specific spectral data for this compound is not widely published in publicly accessible literature, a representative dataset can be inferred from the analysis of closely related latanoprost isomers. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predictive and based on related structures. Actual values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (Phenyl)7.15 - 7.35m-
H-5, H-6 (Vinyl)5.30 - 5.50m~15 (trans coupling)
H-9, H-11, H-153.60 - 4.20m-
CH₂ (Phenyl-CH₂)2.60 - 2.80m-
CH₂ (α to COOH)2.20 - 2.35t~7.5
Cyclopentane (B165970) & Chain Protons1.30 - 2.40m-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predictive and based on related structures. Actual values may vary.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~177
Ar-C (Phenyl)125 - 142
C5, C6 (Vinyl)129 - 131
C-9, C-11, C-15 (CH-OH)71 - 79
Cyclopentane & Chain Carbons24 - 53

Infrared (IR) Spectroscopy and Other Spectrophotometric Techniques for Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features, particularly the carboxylic acid and hydroxyl groups.

The spectrum for the parent drug, Latanoprost, shows key peaks for its hydroxyl groups (broad band at ~3374 cm⁻¹), aliphatic C-H bonds (~2933 cm⁻¹), and the isopropyl ester carbonyl group (C=O stretch at ~1729 cm⁻¹). For this compound, the spectrum would be notably different due to the hydrolysis of the ester to a carboxylic acid.

The expected key absorption bands include:

O-H Stretch (Carboxylic Acid): A very broad absorption band, typically in the range of 2500-3300 cm⁻¹, which would overlap with the C-H stretching vibrations. This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.

O-H Stretch (Alcohols): A broad band centered around 3300-3400 cm⁻¹ from the three hydroxyl groups on the cyclopentane ring and the ω-chain.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700–1725 cm⁻¹. This replaces the ester carbonyl peak seen in Latanoprost.

C=C Stretch (Alkene): A medium-intensity band around 1650 cm⁻¹.

C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and carboxylic acid groups.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound (Note: Data is predictive and based on general functional group analysis and comparison with related compounds.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Alcohols)Stretching3200 - 3500Broad, Strong
O-H (Carboxylic Acid)Stretching2500 - 3300Very Broad
C-H (Aliphatic)Stretching2850 - 2960Medium-Strong
C=O (Carboxylic Acid)Stretching1700 - 1725Strong
C=C (Alkene)Stretching~1650Medium
C-OStretching1050 - 1250Strong

Other spectrophotometric techniques, such as UV-Visible spectroscopy, can also be employed. Latanoprost and its derivatives exhibit weak absorbance in the ultraviolet spectrum, typically around 210 nm, which is useful for quantification by High-Performance Liquid Chromatography (HPLC) but provides limited structural information.

Compound Index

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations with Prostanoid FP Receptor Models

Recent advancements, particularly in cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the human FP receptor in complex with its ligands, including latanoprost (B1674536) acid (LTPA). nih.gov These structural blueprints serve as the foundation for sophisticated molecular docking and dynamics simulations, which model the ligand-receptor interactions in atomic detail.

Ligand-Receptor Interaction Energies and Binding Modes

Simulations based on the cryo-EM structure of the FP receptor reveal that latanoprost acid binds in a distinct "L-shaped" conformation within the receptor's orthosteric binding pocket. nih.gov The binding is stabilized by a network of specific and crucial interactions that contribute to its high affinity and selectivity.

The carboxyl group of the α-chain is a key anchoring point, forming a strong salt bridge with the positively charged residue Arginine 291 (R2917.40) in the seventh transmembrane helix (TM7). nih.gov This interaction is further stabilized by hydrogen bonds with Tyrosine 92 (Y922.65) in TM2 and Threonine 184 (T184EL2) in the second extracellular loop (ECL2). nih.gov

The core of the molecule, the cyclopentane (B165970) ring with its two hydroxyl groups, also forms critical hydrogen bonds with the receptor. These interactions help to correctly orient the ligand within the binding site. The bulky phenyl group on the ω-chain extends into a hydrophobic sub-pocket, where it engages in π-π stacking and other non-polar interactions. arvojournals.org This interaction with a key phenylalanine residue (F2656.51) is thought to be a major determinant of latanoprost acid's selectivity for the FP receptor over other prostanoid receptors like the EP3 receptor. arvojournals.org

Latanoprost Acid MoietyReceptor ResidueInteraction Type
α-Chain Carboxyl GroupArginine 291 (R2917.40)Salt Bridge
α-Chain Carboxyl GroupTyrosine 92 (Y922.65)Hydrogen Bond
α-Chain Carboxyl GroupThreonine 184 (T184EL2)Hydrogen Bond
ω-Chain Phenyl GroupPhenylalanine 265 (F2656.51)Hydrophobic/π-π Stacking
Cyclopentane Ring HydroxylsVarious Polar ResiduesHydrogen Bonds

Conformational Changes Upon Ligand Binding

The binding of an agonist like trans-(15S)-Latanoprost Acid is not a simple lock-and-key event; it induces a series of dynamic conformational changes in the FP receptor, transitioning it from an inactive to an active state. This activation is a prerequisite for downstream signaling.

A hallmark of Class A G-protein-coupled receptor (GPCR) activation, including the FP receptor, is a significant outward displacement of the cytoplasmic end of the sixth transmembrane helix (TM6). nih.gov Molecular dynamics simulations, informed by structural data, show that the binding of latanoprost acid stabilizes this active conformation. This movement of TM6, along with smaller shifts in other helices like TM5 and TM7, opens a cavity on the intracellular side of the receptor. nih.gov This newly formed cavity serves as the docking site for the Gq protein, initiating the intracellular signaling cascade responsible for the drug's therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

While high-resolution structures provide a static picture, Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a compound's chemical features with its biological activity. Though specific predictive QSAR models for latanoprost acid are not widely published, extensive structure-activity relationship (SAR) data from the development of latanoprost provide the foundational knowledge for such models. arvojournals.org

Development of Predictive Models Based on Chemical Descriptors

The development of latanoprost from the endogenous prostaglandin (B15479496) F2α involved systematic chemical modifications to enhance its therapeutic index. arvojournals.org These modifications can be translated into chemical descriptors for QSAR models. Key descriptors would include:

Topological Descriptors: Describing the saturation of the 13,14-double bond, which was found to improve chemical stability and slightly alter the receptor profile. arvojournals.org

Steric Descriptors: Quantifying the size and shape of the ω-chain, particularly the introduction of the bulky phenyl group, which is critical for selectivity.

Electronic Descriptors: Representing the properties of the C-1 carboxyl group, which is essential for anchoring to the receptor. Esterification of this group, as in the prodrug latanoprost, renders the molecule inactive until hydrolyzed in vivo.

These descriptors, when correlated with experimental binding affinities or functional potencies across a series of prostaglandin analogs, can be used to build predictive models for the activity of novel compounds.

Identification of Key Pharmacophoric Features

The extensive SAR and recent structural studies have clearly defined the essential pharmacophoric features required for a potent and selective FP receptor agonist like this compound. A pharmacophore model for this class of compounds consists of:

An Anionic Group: Typically a carboxylic acid on the α-chain, positioned to form a salt bridge with a corresponding cationic residue (R291) in the receptor.

Two Hydrogen Bond Donors: Corresponding to the C9 and C11 hydroxyl groups on the cyclopentane ring, which are crucial for proper orientation and binding.

A Hydrophobic/Aromatic Feature: A bulky, often aromatic, substituent on the ω-chain that occupies a specific hydrophobic pocket in the receptor, contributing significantly to both affinity and selectivity.

A Specific Stereochemistry: The precise three-dimensional arrangement of these features, dictated by the stereocenters on the cyclopentane ring and the side chains, is absolutely critical for effective binding.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

To gain a deeper understanding of the intrinsic properties of this compound, quantum mechanical methods such as Density Functional Theory (DFT) have been employed. These calculations provide insights into the molecule's electronic structure, which underlies its reactivity and interactions.

A molecular modeling analysis using DFT at the B3LYP/6-31G* level was performed on latanoprost acid (LPA) and its parent compound. scialert.net These calculations revealed key electronic properties:

LUMO-HOMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's kinetic stability and chemical reactivity. For latanoprost acid and related metabolites, DFT calculations show a large LUMO-HOMO energy gap, ranging from 5.2 to 6.5 electron volts (eV). scialert.net This large gap suggests that the molecule is kinetically inert, meaning the rate of potential adverse reactions with other biomolecules is likely to be low. scialert.net

These theoretical calculations complement experimental and molecular modeling data by providing a fundamental picture of the electronic distribution and reactivity of this compound, contributing to a comprehensive understanding of its chemical behavior.

CompoundCalculated Property (DFT)Value
Latanoprost Acid (LPA)Dipole Moment6.1 D
Latanoprost & MetabolitesLUMO-HOMO Energy Gap5.2 - 6.5 eV

In Silico Analysis of Ligand-Enzyme Interactions in Metabolic Pathways

In silico analysis, which involves computational modeling and simulation, serves as a powerful tool to investigate the interactions between a ligand, such as this compound, and the enzymes responsible for its metabolism. These theoretical studies can provide valuable insights into the binding affinity, orientation of the ligand within the enzyme's active site, and the specific molecular interactions that govern the metabolic process. For this compound, the primary metabolic route is fatty acid beta-oxidation, a multi-step enzymatic process that occurs predominantly in the liver.

While the metabolic fate of this compound through beta-oxidation is well-established, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites, detailed in silico studies specifically modeling the interaction of this compound with the key enzymes of the beta-oxidation pathway are not extensively reported in publicly available scientific literature. Such studies would typically involve techniques like molecular docking and molecular dynamics simulations to elucidate the precise mechanisms of enzymatic degradation.

Molecular docking would predict the preferred binding mode of this compound within the active sites of enzymes such as acyl-CoA synthetases, which catalyze the initial step of beta-oxidation, and subsequent dehydrogenases and thiolases. These models could reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic forces that facilitate the substrate-enzyme binding. Molecular dynamics simulations could further elaborate on these findings by providing a dynamic view of the conformational changes in both the ligand and the enzyme during the binding process and the subsequent catalytic reaction.

The absence of detailed in silico research on the ligand-enzyme interactions for the metabolic pathway of this compound highlights an area for future investigation. Such studies would be instrumental in providing a more granular understanding of its metabolism, potentially informing the design of future prostaglandin analogues with tailored metabolic profiles.

Pre Clinical and Mechanistic Research Models Non Organismal/cellular Focus

In Vitro Cell Culture Systems for Mechanistic Investigations

In vitro cell culture systems are fundamental tools for dissecting the molecular and cellular effects of trans-(15S)-Latanoprost acid. These models allow for controlled investigations into its influence on specific cell types and pathways relevant to its pharmacological activity.

Primary cell cultures, derived directly from tissues, provide a physiologically relevant context to study the effects of this compound.

Human Trabecular Meshwork (hTM) Cells: Studies on primary hTM cells have shown that latanoprost (B1674536) acid can modulate the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). For instance, treatment of hTM cells with latanoprost acid resulted in an increased expression of MMP-1, MMP-3, MMP-17, and MMP-24, alongside an upregulation of TIMP-2, TIMP-3, and TIMP-4. nih.gov This suggests a role for latanoprost acid in remodeling the extracellular matrix of the trabecular meshwork. nih.gov The functional potencies of various prostaglandin (B15479496) analogues, including latanoprost acid, have been determined in h-TM cells by measuring phosphoinositide (PI) turnover and intracellular calcium mobilization. alentris.org

Human Ciliary Body Smooth Muscle (CBSM) Cells: In cultures of human ciliary smooth muscle cells, latanoprost acid has been shown to induce a dose-dependent increase in the gene transcription of MMP-1, MMP-3, and MMP-9, while reducing MMP-2 mRNA. akjournals.com This effect on MMPs is consistent with the remodeling of the extracellular matrix in the ciliary muscle, which is thought to contribute to increased uveoscleral outflow. akjournals.commedchemexpress.com Furthermore, latanoprost acid has been observed to increase MMP-9 activity in human CBSM cells. nih.gov

Melanocytes: Research on human iridial melanocytes has explored the mechanisms behind latanoprost-induced iris pigmentation. In co-cultures with fibroblasts, latanoprost acid was found to significantly increase dopa oxidase activity, a key enzyme in melanin (B1238610) synthesis. researchgate.net This effect was observed in melanocytes from donors with brown eyes but not blue eyes. researchgate.net Interestingly, the prostaglandin FP receptor, the primary target of latanoprost acid, was detected on iridial fibroblasts but not on the melanocytes themselves, suggesting an indirect mechanism of action where fibroblasts mediate the effect on melanocytes. researchgate.net

Retinal Ganglion Cells (RGCs): The neuroprotective effects of latanoprost acid have been investigated in primary cultures of rat RGCs. In a model of hypoxia, latanoprost was found to protect RGCs by activating NF-kB through the down-regulation of phosphorylation at serine 468 of the NF-kB p65 subunit. medchemexpress.com However, one study reported that latanoprost acid had no direct survival effect on purified RGCs in culture, suggesting that its neuroprotective action in vivo may be indirect. caymanchem.com

Immortalized cell lines offer a consistent and reproducible model for studying specific cellular pathways and receptor interactions.

RGC-5 Cells: The RGC-5 cell line, a transformed retinal ganglion cell line, has been used to study the neuroregenerative and anti-apoptotic effects of latanoprost acid. In differentiated RGC-5 cells, latanoprost was shown to significantly promote neurite outgrowth. veeprho.com This effect was mediated through the FP receptor and involved the activation of the PI3K-Akt-mTOR signaling pathway. veeprho.com In another study, latanoprost acid increased the viability of RGC-5 cells undergoing apoptosis induced by serum deprivation and glutamate (B1630785). nih.gov It also reduced the number of caspase-3 positive cells and suppressed the intracellular calcium increase evoked by glutamate. nih.gov

Immortalized Human Trabecular Meshwork (iHTM) Cells: In iHTM cells, latanoprost acid has been shown to increase the expression of intracellular fibronectin. nih.gov This is in contrast to other prostaglandin analogues like bimatoprost, which decreased fibronectin expression in the same cell line. nih.gov

TM1 Cells: The TM1 cell line, another immortalized human trabecular meshwork cell line, has been used to investigate the interplay between the transcription factor FOXC1 and the response to latanoprost acid. Treatment of TM1 cells with latanoprost acid led to a significant increase in fibronectin expression. caymanchem.com

MOLT-3 Cells: The human T lymphoblast cell line, MOLT-3, has also been used to study the effects of latanoprost. In these cells, latanoprost up-regulated the mRNA expression of c-fos, matrix metalloproteinase 9, and fibronectin. nih.gov

Interactive Data Table: Effects of this compound in In Vitro Cell Culture Systems

Cell TypeModelKey Findings
Primary Human Trabecular Meshwork (hTM) Cells Primary CultureIncreased expression of MMP-1, -3, -17, -24 and TIMP-2, -3, -4. nih.gov
Primary Human Ciliary Body Smooth Muscle (CBSM) Cells Primary CultureDose-dependent increase in MMP-1, -3, and -9 gene transcription. akjournals.com
Primary Human Iridial Melanocytes Co-culture with FibroblastsIncreased dopa oxidase activity, suggesting indirect stimulation of melanogenesis. researchgate.net
Primary Rat Retinal Ganglion Cells (RGCs) Primary CultureNeuroprotective effect via activation of NF-kB. medchemexpress.com
RGC-5 Immortalized Cell LinePromoted neurite outgrowth via FP receptor and PI3K-Akt-mTOR pathway. veeprho.com Increased cell viability and reduced apoptosis. nih.gov
Immortalized Human Trabecular Meshwork (iHTM) Cells Immortalized Cell LineIncreased intracellular fibronectin expression. nih.gov
TM1 Cells Immortalized Cell LineIncreased fibronectin expression. caymanchem.com
MOLT-3 Cells Immortalized Cell LineUpregulated mRNA expression of c-fos, MMP-9, and fibronectin. nih.gov

Ex Vivo Tissue Preparations for Functional and Biochemical Assays

Ex vivo tissue preparations provide an intermediate level of complexity between in vitro cell cultures and in vivo studies, allowing for the examination of functional responses in an intact tissue environment.

Isolated tissue bath studies are used to measure the direct physiological response of a tissue to a pharmacological agent. Latanoprost acid has been shown to contract the smooth muscle of human bronchioles in vitro, an effect that was mediated primarily by TP receptors rather than FP receptors. In the context of ocular tissues, studies on isolated porcine ciliary arteries and retinal arterioles have demonstrated that latanoprost potently contracts these vessels, and this effect is effectively antagonized by the FP receptor antagonist AL-8810. The free acid form of trans-(15S)-Latanoprost has been shown to induce relaxation in isolated cat iris sphincter muscles with an IC50 of 24 nM. nih.gov

Membrane preparations from cells or tissues are used in radioligand binding assays to determine the affinity of a compound for its receptor. In a receptor binding assay using membrane preparations from the cat iris sphincter muscle, the free acid form of trans-(15S)-Latanoprost was found to have an IC50 value of 24 nM for the FP receptor. veeprho.com This was compared to the free acid form of latanoprost, which had an IC50 of 3.6 nM in the same assay, indicating a lower affinity for the 15S-isomer. veeprho.com

Interactive Data Table: Receptor Binding Affinity of Latanoprost Acid Forms

CompoundTissue PreparationReceptorIC50 Value
This compound Cat Iris Sphincter MuscleFP Receptor24 nM veeprho.com
Latanoprost Acid Cat Iris Sphincter MuscleFP Receptor3.6 nM veeprho.com

Application of Genetic and Pharmacological Tools for Pathway Delineation in Cellular Models (e.g., Gene Knockout/Knockdown, Specific Agonists/Antagonists)

The use of genetic and pharmacological tools has been crucial in delineating the specific pathways through which this compound exerts its effects.

Specific Antagonists: The selective FP receptor antagonist, AL-8810, has been widely used to confirm the involvement of the FP receptor in the actions of latanoprost acid. For example, the promotion of neurite outgrowth in RGC-5 cells by latanoprost was blocked by AL8810. nih.govveeprho.com Similarly, in human trabecular meshwork cells, AL-8810 antagonized the phosphoinositide turnover induced by latanoprost acid. alentris.org The contractile effects of latanoprost on isolated porcine ciliary arteries were also effectively antagonized by AL-8810.

Gene Knockdown: The role of the transcription factor FOXC1 in the cellular response to latanoprost acid has been investigated using siRNA-mediated gene knockdown in TM1 cells. Knockdown of FOXC1 was found to alter the expression of prostaglandin receptors, including the FP receptor. caymanchem.com Furthermore, the increase in fibronectin expression typically seen after treatment with latanoprost acid was abrogated when FOXC1 was knocked down, suggesting that FOXC1 is necessary for this particular response to latanoprost. caymanchem.com

Gene Knockout: Studies in mice lacking the prostaglandin FP receptor (FP knockout mice) have provided definitive evidence for the central role of this receptor in the in vivo effects of latanoprost. Latanoprost had no effect on the intraocular pressure in homozygous FP knockout mice, while it did reduce intraocular pressure in heterozygous and wild-type mice. This demonstrates that FP receptor signaling is crucial for the ocular hypotensive effect of latanoprost.

Interactive Data Table: Tools for Pathway Delineation of this compound Action

ToolModel SystemKey Finding
AL-8810 (FP Receptor Antagonist) RGC-5 CellsBlocked latanoprost-induced neurite outgrowth. nih.govveeprho.com
AL-8810 (FP Receptor Antagonist) Human Trabecular Meshwork CellsAntagonized latanoprost acid-induced phosphoinositide turnover. alentris.org
AL-8810 (FP Receptor Antagonist) Isolated Porcine Ciliary ArteriesAntagonized latanoprost-induced contraction.
siRNA for FOXC1 TM1 CellsAbrogated the latanoprost acid-induced increase in fibronectin expression. caymanchem.com
FP Receptor Knockout Mice In Vivo ModelLatanoprost had no effect on intraocular pressure in homozygous knockout mice.

Degradation and Stability Studies Chemical Aspects

Identification of Degradation Products and Their Chemical Formation Pathways

Forced degradation studies of latanoprost (B1674536) have been instrumental in identifying key degradation products and understanding their formation pathways. The primary transformation that latanoprost undergoes in aqueous solutions is hydrolysis.

The main degradation product formed is latanoprost acid, which is the biologically active form of the drug. researchgate.netmdpi.comnih.gov This occurs through the hydrolysis of the isopropyl ester of the parent latanoprost molecule. nih.gov This conversion from an inactive prodrug to an active moiety is a well-documented pathway. researchgate.netmdpi.com

In addition to hydrolysis, isomerization and oxidation can occur. Other known degradation products and related substances of latanoprost include:

15-epi diastereomer ((15S)-latanoprost) : An isomer where the stereochemistry at the C-15 position is inverted. researchgate.netcaymanchem.com

5,6-trans isomer : An isomer where the cis double bond between C-5 and C-6 is converted to a trans configuration. researchgate.netresearchgate.net

15-ketolatanoprost : An oxidation product where the hydroxyl group at the C-15 position is oxidized to a ketone. researchgate.netresearchgate.net

Therefore, trans-(15S)-Latanoprost Acid is identified as a substance that can arise from the combined isomerization and hydrolysis of latanoprost under degradative conditions.

Influence of Environmental Factors on Chemical Stability (e.g., Photodegradation, Thermal Degradation, pH-Induced Degradation)

The formation of latanoprost acid and its isomers is significantly influenced by environmental factors such as pH, temperature, and light. researchgate.net Stability studies on latanoprost reveal its susceptibility to these stressors.

pH-Induced Degradation Extreme pH conditions are a major factor in the degradation of latanoprost, primarily through hydrolysis. researchgate.netresearchgate.net Both acidic and alkaline environments promote the hydrolysis of the isopropyl ester, leading to the formation of latanoprost acid. nih.gov In forced degradation studies, exposure to 0.2 M sodium hydroxide (B78521) resulted in the complete hydrolysis of latanoprost to latanoprost acid. nih.gov

Thermal Degradation Elevated temperatures accelerate the degradation of latanoprost. researchgate.netresearchgate.net While stable for extended periods at refrigerated (4°C) and room temperatures (25°C), its degradation becomes significant at higher temperatures. nih.gov One study determined the time required for 10% degradation (t90) at elevated temperatures. nih.gov Another investigation quantified the degradation rate per day when stored in light-free incubators. nih.gov

Table 1: Time for 10% Degradation (t90) of Latanoprost at Various Temperatures
Temperature (°C)t90 (Days)
508.25
701.32
Table 2: Degradation Rate of Latanoprost Under Thermal Stress
Temperature (°C)Degradation Rate (μg/mL/day)
27Stable
370.15
500.29

Photodegradation Latanoprost demonstrates instability upon exposure to light. researchgate.netresearchgate.net Studies have shown that Ultraviolet B (UVB) radiation, in particular, causes rapid degradation of the compound. nih.gov Ultraviolet A (UVA) radiation was found to be less effective in promoting its breakdown. nih.gov Therefore, protection from light, especially UVB sources, is crucial for maintaining the chemical integrity of latanoprost.

Mechanistic Studies of Degradation Reactions in Aqueous Solutions

The principal degradation mechanism for latanoprost in aqueous solutions is the hydrolysis of its isopropyl ester group. mdpi.comnih.gov This chemical reaction is fundamental as it converts the latanoprost prodrug into its pharmacologically active free acid form, latanoprost acid. researchgate.netnih.gov

The presence of water in ophthalmic solutions facilitates this hydrolytic cleavage. nih.gov The reaction can be significantly influenced by pH, with both acidic and basic conditions serving as catalysts. nih.gov In vivo, this hydrolysis is rapidly and efficiently carried out by esterase enzymes that are abundant in the cornea. mdpi.comnih.gov Mechanistic understanding gained from forced degradation studies confirms that chemical hydrolysis under various pH conditions is a primary pathway for the formation of latanoprost acid. nih.gov

Emerging Research Avenues and Future Perspectives

Elucidation of Novel Biological Targets Beyond the Prostanoid FP Receptor

While the primary mechanism of action of trans-(15S)-Latanoprost Acid is through the prostanoid FP receptor, emerging research has begun to uncover novel biological targets that may contribute to its pharmacological effects, particularly its neuroprotective properties.

One significant area of investigation involves the Klotho-mediated signaling pathway. nih.gov Studies have demonstrated that latanoprost (B1674536) acid can facilitate the expression and shedding of the anti-aging protein Klotho in retinal ganglion cells (RGCs). nih.gov This process is linked to the inhibition of post-traumatic calpain activation, a key factor in neuronal degeneration. nih.gov The neuroprotective effect of latanoprost acid in this context appears to be independent of its well-known intraocular pressure-lowering effects mediated by the FP receptor. nih.gov Further research suggests that the transport of latanoprost acid into RGCs is facilitated by the organic anion transporting polypeptide 2B1 (OATP2B1), highlighting another potential point of therapeutic intervention and a target for mechanistic studies. nih.gov

Additionally, the phosphatidylinositol 3-kinase (PI3K)-Akt pathway has been implicated as a potential alternative mechanism for latanoprost acid's action. nih.gov It is known that latanoprost can activate this pathway, which is crucial for cell survival and proliferation. nih.gov Although direct evidence linking this pathway to the specific effects of this compound is still developing, it represents a promising avenue for future research to identify new intracellular pharmacological targets. nih.gov

These findings suggest a more complex pharmacological profile for this compound than previously understood, with potential therapeutic implications beyond its effects on the FP receptor.

Development of Advanced Analogues with Tuned Pharmacological Profiles for Mechanistic Probes

The development of advanced analogues of this compound with tailored pharmacological profiles is a critical area of research for creating precise mechanistic probes. While much of the analogue development for latanoprost has focused on improving therapeutic efficacy for glaucoma, the principles of these modifications can be applied to design tools for research.

For instance, modifications to the omega chain of the prostaglandin (B15479496) structure have been shown to enhance selectivity for the prostaglandin F receptor. nih.gov The development of analogues with varying affinities for the FP receptor and other prostanoid receptors (EP, TP) allows for the dissection of their respective roles in the physiological and pathological processes. An example of this is the development of latanoprost itself, which was designed to be more selective for the FP receptor compared to the native PGF2α, thereby reducing side effects associated with other prostaglandin receptors. nih.gov

Furthermore, the creation of fluorescently-tagged or radiolabeled analogues of latanoprost acid would be invaluable for visualizing its distribution within ocular tissues and identifying its binding sites beyond the FP receptor. Such probes could be used in advanced imaging studies to track the molecule's journey into cells and its interaction with subcellular components.

The synthesis of latanoprost involves complex multi-step chemical processes, offering numerous opportunities for the introduction of chemical modifications. drugbank.comarvojournals.org By systematically altering different functional groups on the latanoprost acid molecule, researchers can create a library of analogues. The pharmacological characterization of these analogues would involve assessing their binding affinities to a panel of receptors and their functional effects in various in vitro and in vivo models. This approach would enable the identification of specific structural features responsible for the engagement of novel biological targets and the elucidation of their downstream signaling pathways.

Integration of Omics Technologies for Systems-Level Understanding in Relevant In Vitro Models (e.g., Proteomics, Metabolomics, Transcriptomics)

The application of omics technologies is providing a systems-level perspective on the cellular and molecular effects of this compound, moving beyond a single-target approach to a more holistic understanding.

Transcriptomics: Studies using microarray analysis on primary human trabecular meshwork cells treated with latanoprost-free acid have revealed significant changes in gene expression. nih.gov Within 24 hours of treatment, approximately 2000 genes were found to be differentially expressed. nih.gov The analysis of these genes highlighted the modulation of several key cellular processes, including:

Extracellular matrix (ECM) remodeling: Changes in the expression of genes such as hyaluronan synthase. nih.gov

Integrin signaling: Alterations in genes like integrin alpha 8. nih.gov

Cell adhesion: Differential expression of melanoma cell adhesion molecule. nih.gov

Cytoskeletal remodeling: Modulation of genes like filamin A. nih.gov

Gene transcription: Changes in the expression of transcription factors such as c-jun. nih.gov

These transcriptomic changes provide a molecular blueprint of how latanoprost acid may influence the function of the trabecular meshwork, a critical tissue in the regulation of aqueous humor outflow.

Proteomics: Proteomic analyses have complemented transcriptomic findings by demonstrating latanoprost acid's impact on protein expression, particularly those involved in the remodeling of the extracellular matrix. In cultured human ciliary muscle cells, treatment with latanoprost acid has been shown to decrease the levels of collagens I, III, and IV, as well as fibronectin, laminin, and hyaluronan. arvojournals.org Concurrently, an increase in the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-3, was observed. arvojournals.org These enzymes are crucial for the degradation of ECM components. This shift in the balance between ECM proteins and their degrading enzymes is thought to be a key mechanism by which latanoprost acid increases uveoscleral outflow. arvojournals.org

Metabolomics/Lipidomics: Metabolomic and more specifically, lipidomic studies have begun to shed light on the metabolic perturbations induced by latanoprost acid in ocular cells. In human meibomian gland epithelial cells, latanoprost acid has been found to significantly modulate the lipid profile, altering the expression of several cholesteryl esters and triacylglycerols. nih.gov A lipidomic screen of aqueous humor from glaucoma patients treated with latanoprost revealed significantly elevated levels of arachidonic acid and the pro-resolving mediator, lipoxin A4. drugbank.com This suggests that latanoprost acid may exert its effects in part by modulating lipid signaling pathways that are involved in inflammation and tissue remodeling. drugbank.com

The integration of these omics datasets offers a powerful approach to constructing a comprehensive model of latanoprost acid's mechanism of action. For example, transcriptomic data showing changes in ECM-related genes can be correlated with proteomic data confirming altered levels of ECM proteins and MMPs. These changes, in turn, can be linked to metabolomic shifts in lipid mediators that are known to regulate cellular processes like ECM turnover and inflammation. Such an integrated approach is essential for a systems-level understanding of the multifaceted effects of this compound.

Advanced Computational Approaches for Structure-Based Research and Design of Probes

Advanced computational approaches are playing an increasingly important role in understanding the molecular interactions of this compound and in the rational design of novel chemical probes.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations have been employed to investigate the interaction of latanoprost with biological membranes, such as the tear film lipid layer. nih.gov These simulations provide insights into the mechanisms of drug release from various carrier formulations at an atomistic level. nih.gov By modeling the behavior of latanoprost within different lipid environments, researchers can better understand how formulation components influence drug partitioning and availability at the ocular surface. nih.gov This knowledge is crucial for optimizing drug delivery systems to enhance therapeutic efficacy.

Structure-Based Drug Design: While the primary target, the FP receptor, is a G-protein coupled receptor (GPCR) whose structure has been challenging to determine experimentally, homology modeling and molecular docking studies can still provide valuable information. By building a computational model of the FP receptor based on the known structures of related GPCRs, researchers can simulate the binding of latanoprost acid to its active site. These models can help to identify key amino acid residues involved in the interaction and to understand the structural basis for its selectivity.

This in silico approach is also invaluable for the design of novel mechanistic probes. For example, by understanding the binding pocket of the FP receptor, it is possible to design analogues of latanoprost acid with specific modifications that could either enhance affinity or introduce reporter tags (e.g., fluorescent or photo-affinity labels) without disrupting the binding. These computationally designed probes can then be synthesized and used in experimental studies to validate the binding models and to explore the receptor's function and localization.

Q & A

Q. What in vitro models are recommended to assess corneal permeation of trans-(15S)-Latanoprost Acid?

Methodological Answer: Use a reconstructed human corneal epithelium tissue model to measure cumulative transport (μg/cm²) over time and calculate permeation coefficients (Papps) via linear regression of transport curves. Include transepithelial electrical resistance (TEER) measurements to evaluate epithelial integrity. Preservative-free (PF), surfactant-free (SF), and preserved formulations should be compared using unpaired t-tests or ANOVA for statistical significance .

Q. How do preservatives and surfactants influence the pharmacokinetics of this compound in ocular tissues?

Methodological Answer: Conduct single-dose pharmacokinetic studies in pigmented rabbits, quantifying latanoprost acid in aqueous humor (AH) and iris–ciliary body (ICB) via HPLC or LC-MS. Compare area under the curve (AUC0.5–24h), maximal concentration (Cmax), and time to Cmax (Tmax) across formulations. Preserved and PF SF formulations typically show 2–3× higher Cmax and shorter Tmax than PF formulations .

Q. What key pharmacokinetic parameters should be prioritized when evaluating this compound in animal models?

Methodological Answer: Focus on AUC (calculated via the linear trapezoidal method), Cmax, and Tmax. Use two-way ANOVA without repeated measures to compare mean concentrations across time points. Ensure ocular tissue sampling is performed on distinct animals to avoid pseudoreplication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of benzalkonium chloride (BAK) on this compound bioavailability?

Methodological Answer: Discrepancies arise from BAK concentration thresholds (e.g., 0.004% vs. 0.02%) and model selection. In vitro studies using diluted BAK (0.004%) show no permeation enhancement, whereas higher concentrations disrupt TEER. In vivo rabbit studies with full-strength BAK (0.02%) also show no pharmacokinetic differences from PF SF formulations, suggesting species-specific responses. Validate findings using corneal toxicity assays and species-matched models .

Q. What methodological approaches are employed to analyze receptor binding affinity of this compound and its isomers?

Methodological Answer: Use FP receptor binding assays with cat iris sphincter muscle membranes. Determine IC50 values via competitive radioligand displacement (e.g., [³H]-PGF). For this compound, reported IC50 is 24 nM, 6.7× lower affinity than latanoprost acid (3.6 nM). Cross-validate with functional assays (e.g., cAMP inhibition) in human trabecular meshwork cells .

Q. How do metabolic pathways of this compound differ between corneal hydrolysis and systemic circulation?

Methodological Answer: Corneal esterases rapidly hydrolyze prodrugs to the active acid, detectable in AH within 2 hours. Systemic metabolism involves hepatic β-oxidation to 1,2-dinor and tetranor metabolites, with plasma t1/2 of 17 minutes. Use radiolabeled tracers and mass spectrometry to distinguish corneal vs. systemic metabolites .

Q. What experimental strategies address discrepancies in FP receptor activation potency between in vitro and in vivo models?

Methodological Answer: Human ciliary muscle cells show unexpectedly low potency for latanoprost acid (EC50 = 124–198 nM), conflicting with clinical IOP reduction. Use primary cell cultures, receptor knockout models, and PK/PD modeling to reconcile in vitro EC50 with observed AH concentrations (~100 nM post-dose). Investigate alternative pathways (e.g., nitric oxide signaling) for IOP effects .

Data Contradiction Analysis

  • BAK Permeation Enhancement : In vitro TEER data suggest BAK toxicity at >0.005%, but in vivo rabbit studies show no difference in latanoprost acid bioavailability between preserved (0.02% BAK) and PF SF formulations. Resolution: BAK’s enhancer effect may depend on tissue repair capacity in vivo, absent in static in vitro models .
  • Receptor Potency vs. Clinical Efficacy : Despite lower FP receptor affinity, this compound reduces IOP in primates. Resolution: Investigate off-target effects (e.g., EP3 receptor agonism) or prodrug conversion efficiency differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.